3-[(1E)-(methoxyimino)methyl]-1-[(4-methylphenyl)methoxy]urea
Overview
Description
3-[(1E)-(methoxyimino)methyl]-1-[(4-methylphenyl)methoxy]urea is a chemical compound with the molecular formula C11H15N3O3 It is known for its unique structure, which includes a methoxyimino group and a methylphenylmethoxy group attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1E)-(methoxyimino)methyl]-1-[(4-methylphenyl)methoxy]urea typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylphenylmethanol with isocyanate derivatives to form the intermediate, which is then reacted with methoxyimino compounds to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[(1E)-(methoxyimino)methyl]-1-[(4-methylphenyl)methoxy]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methoxyimino and methylphenylmethoxy groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
3-[(1E)-(methoxyimino)methyl]-1-[(4-methylphenyl)methoxy]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 3-[(1E)-(methoxyimino)methyl]-1-[(4-methylphenyl)methoxy]urea involves its interaction with specific molecular targets. The methoxyimino group can form hydrogen bonds with biological molecules, while the urea backbone can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(methoxyimino)methyl]-N-[(4-methylphenyl)methoxy]urea
- 2-methoxyphenyl isocyanate
- 6-methoxy-1,3,7-triazapyrene derivatives
Uniqueness
3-[(1E)-(methoxyimino)methyl]-1-[(4-methylphenyl)methoxy]urea is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its methoxyimino group, in particular, allows for unique interactions with biological targets, setting it apart from other similar compounds.
Properties
IUPAC Name |
1-[(E)-methoxyiminomethyl]-3-[(4-methylphenyl)methoxy]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-9-3-5-10(6-4-9)7-17-14-11(15)12-8-13-16-2/h3-6,8H,7H2,1-2H3,(H2,12,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCUPMYDOVCSDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CONC(=O)NC=NOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CONC(=O)N/C=N/OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338756-53-9 | |
Record name | N-Methoxy-N′-[[[(4-methylphenyl)methoxy]amino]carbonyl]methanimidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338756-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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